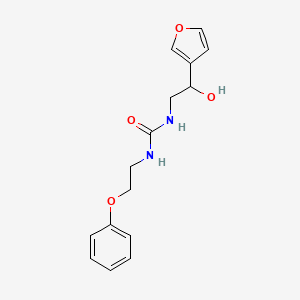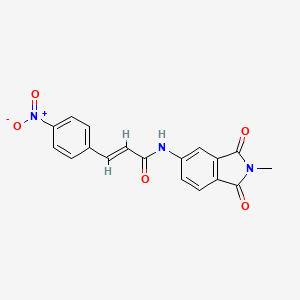
(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide, also known as MI-77301, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. MI-77301 is a potent and selective inhibitor of the p53-MDM2 interaction, which is an important pathway for regulating cell growth and apoptosis.
作用機序
(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide is a potent and selective inhibitor of the p53-MDM2 interaction, which is an important pathway for regulating cell growth and apoptosis. The p53 tumor suppressor protein is a key regulator of the cell cycle and is mutated in many types of cancer. MDM2 is an E3 ubiquitin ligase that binds to p53 and targets it for degradation. (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide binds to MDM2 and prevents its interaction with p53, leading to the stabilization and activation of p53. This results in the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has been shown to have potent anti-tumor activity in various cancer cell lines, both in vitro and in vivo. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In addition, (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has been shown to have potential therapeutic applications in other diseases, such as neurodegenerative diseases and viral infections.
実験室実験の利点と制限
One of the advantages of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide is its potent and selective inhibition of the p53-MDM2 interaction, which makes it a valuable tool for studying the role of this pathway in cancer and other diseases. (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has also been shown to have potent anti-tumor activity in various cancer cell lines, making it a promising candidate for further development as a therapeutic agent. However, one limitation of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
将来の方向性
There are several future directions for the study of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide. One direction is to further investigate its potential therapeutic applications in various types of cancer and other diseases, such as neurodegenerative diseases and viral infections. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. This includes evaluating its toxicity and efficacy in preclinical and clinical studies, as well as developing novel formulations and delivery methods to improve its bioavailability and targeting. Additionally, further studies are needed to understand the molecular mechanisms underlying the anti-tumor activity of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide and to identify potential biomarkers for patient selection and monitoring.
合成法
The synthesis of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide involves a series of chemical reactions that start with 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid and 4-nitrophenyl acrylate. The reaction proceeds through a series of intermediates, including an amide intermediate, which is then converted to the final product through a series of purification steps. The synthesis of (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has been optimized to produce high yields and purity, which is essential for its use in scientific research.
科学的研究の応用
(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In addition, (E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide has been shown to have potential therapeutic applications in other diseases, such as neurodegenerative diseases and viral infections.
特性
IUPAC Name |
(E)-N-(2-methyl-1,3-dioxoisoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c1-20-17(23)14-8-5-12(10-15(14)18(20)24)19-16(22)9-4-11-2-6-13(7-3-11)21(25)26/h2-10H,1H3,(H,19,22)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSFGMUTMBIUEV-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)-3-(4-nitrophenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

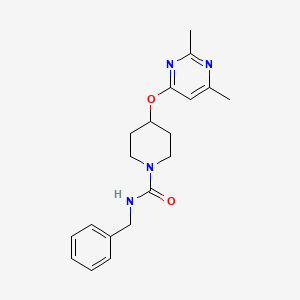
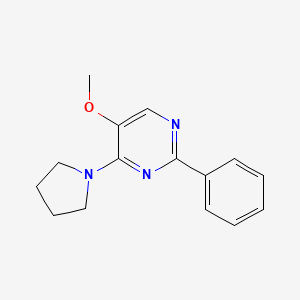
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2617898.png)
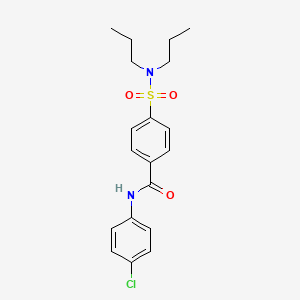
![2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2617901.png)
![N-(2,4-dimethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2617903.png)
![N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2617904.png)

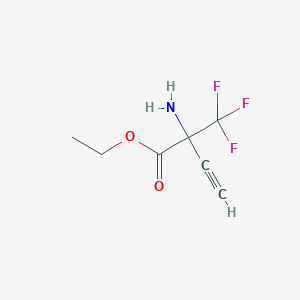
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B2617908.png)
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methylbenzenecarboxylate](/img/structure/B2617909.png)
![(E)-methyl 2-cyano-3-(2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2617910.png)
![5-chloro-2-(methylsulfanyl)-N-[2-(piperidine-1-carbonyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2617911.png)
